molecular formula C18H18N2O3S B2960235 N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-2,5-dimethylfuran-3-carboxamide CAS No. 919033-85-5

N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2960235
CAS No.: 919033-85-5
M. Wt: 342.41
InChI Key: BCAWXQCEYFICNW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms in space and the connectivity of its functional groups. The presence of aromatic rings (benzyl and furan) would contribute to the compound’s stability. The electron-donating methoxy group and the electron-withdrawing carboxamide group could have interesting effects on the compound’s reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the methoxy group is a good leaving group, so it might be involved in substitution reactions. The carboxamide group could participate in hydrolysis reactions under acidic or basic conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups like the carboxamide could increase the compound’s solubility in polar solvents. The compound’s melting and boiling points would depend on its molecular weight and the strength of intermolecular forces .

Scientific Research Applications

Synthesis and Heterocyclic Compound Formation

N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-2,5-dimethylfuran-3-carboxamide, as part of heterocyclic compounds, is used in the synthesis of various chemical structures. For example, synthesis involving this compound leads to the formation of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines. These compounds show potential as anti-inflammatory and analgesic agents, demonstrating significant inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial and Antifungal Properties

Compounds synthesized using this chemical structure have displayed antimicrobial and antifungal activities. Some derivatives have shown weak to moderate antibacterial activity against Gram-negative bacteria and antifungal activity. One such compound demonstrated antibacterial activity specifically against Gram-positive bacteria like Staphylococcus aureus (Alhameed et al., 2019).

Application in Photodynamic Therapy for Cancer Treatment

This compound plays a role in the synthesis of zinc phthalocyanine, which has high singlet oxygen quantum yield and can be used as a Type II photosensitizer in photodynamic therapy for cancer treatment. Its properties, such as good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, make it a potential candidate for treating cancer (Pişkin, Canpolat, & Öztürk, 2020).

Potential in Antidepressant and Anti-Cancer Therapies

Certain derivatives have demonstrated DNA protective ability against oxidative stress and strong antimicrobial activity, with potential applications in antidepressant and anti-cancer therapies. For instance, one derivative showed cytotoxicity on cancer cell lines, suggesting its potential for utilization in chemotherapy drugs to establish more efficient therapy strategies with minimum cytotoxicity against cancer cells (Gür et al., 2020).

In Vivo Studies and Diagnostic Imaging

In vivo studies involving this compound include the synthesis of carbon-11 labelled derivatives for cerebral positron emission tomography (PET) studies. However, such compounds exhibited poor brain penetration, limiting their utility in cerebral PET studies but providing valuable insights into the pharmacological mechanisms of certain compounds (Vasdev et al., 2005).

Future Directions

The potential applications of this compound would depend on its biological activity. If it shows promising activity in initial tests, it could be further optimized and developed into a drug candidate. Additionally, studying its reactivity could provide valuable insights into the behavior of its functional groups, contributing to the field of organic chemistry .

Properties

IUPAC Name

N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-11-8-16(12(2)23-11)17(21)20-18-19-10-15(24-18)9-13-4-6-14(22-3)7-5-13/h4-8,10H,9H2,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCAWXQCEYFICNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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